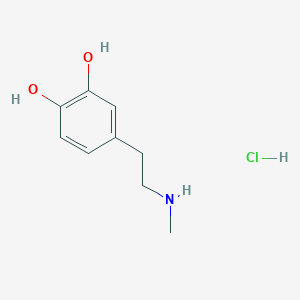

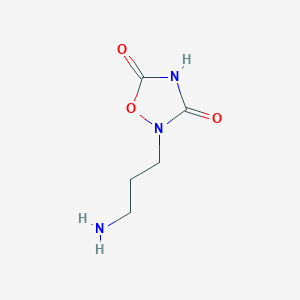

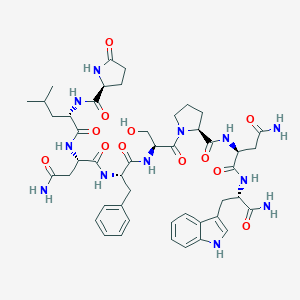

![molecular formula C8H9N3 B141510 1-Methyl-1H-benzo[d]imidazol-4-amine CAS No. 155242-98-1](/img/structure/B141510.png)

1-Methyl-1H-benzo[d]imidazol-4-amine

Descripción general

Descripción

1-Methyl-1H-benzo[d]imidazol-4-amine is a derivative of the benzimidazole class, which is a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of significant interest due to its potential applications in organic and medicinal chemistry, as it can serve as a building block for various pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, a three-component cascade reaction has been developed to synthesize benzo[g]imidazo[1,2-a]quinolinedione derivatives, which are structurally related to 1-Methyl-1H-benzo[d]imidazol-4-amine, from heterocyclic ketene aminals, aldehydes, and 2-hydroxy-1,4-naphthoquinone under solvent-free conditions . Another method involves a DBU-promoted deaminative thiolation reaction of 1H-benzo[d]imidazol-2-amines at room temperature, which could potentially be adapted for the synthesis of 1-Methyl-1H-benzo[d]imidazol-4-amine .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. For example, the structure of a related compound, N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, shows that the benzimidazole ring system is planar and forms a dihedral angle with the phenyl ring, which is stabilized by an N–H···N hydrogen bond . Similarly, the structure of 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole reveals a planar, conjugated, and aromatic imidazol-4-yl-triazole system, with hydrogen bonding playing a crucial role in the crystal structure .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. The synthesis of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines involves the cyclocondensation of 2-acetyl benzimidiazoles with thiourea, demonstrating the reactivity of the benzimidazole moiety towards the formation of thiazole rings . Additionally, benzo[d]imidazole-derived primary amines have been used in asymmetric aldol reactions, indicating their utility as organocatalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the planarity and aromaticity of the benzimidazole ring system can affect the compound's solubility and reactivity. The antioxidant properties of some benzimidazole derivatives have been evaluated, with certain compounds showing good scavenging activity of DPPH radicals . Moreover, the antimicrobial activity of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines against various bacterial and fungal strains has been documented, highlighting the biological relevance of these compounds .

Aplicaciones Científicas De Investigación

Certainly! Let’s delve into the scientific research applications of 1-Methyl-1H-benzo[d]imidazol-4-amine . This compound, with the chemical formula C8H9N3, has a molecular weight of 147.18 g/mol. It is also known as 1-methyl-1H-benzimidazol-4-amine and has the CAS number 155242-98-1 . Here are six unique applications:

-

Antimicrobial Activity

-

Imidazole Synthesis

- Summary : Imidazoles are essential heterocyclic compounds used in various applications. Researchers have made significant advances in the regiocontrolled synthesis of substituted imidazoles. These compounds serve as building blocks for functional molecules in drug discovery, materials science, and more .

-

Therapeutic Potential

Safety And Hazards

Direcciones Futuras

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Propiedades

IUPAC Name |

1-methylbenzimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUPDYARSYEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363572 | |

| Record name | 4-AMINO-1-METHYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzo[d]imidazol-4-amine | |

CAS RN |

155242-98-1 | |

| Record name | 4-AMINO-1-METHYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

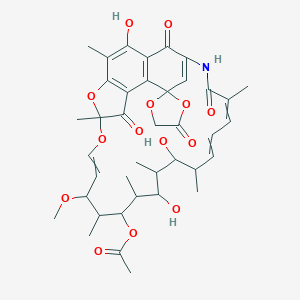

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)

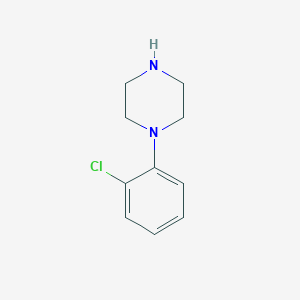

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)